1-tert-Butylpyrrole 1-tert-Butylpyrrole
Brand Name: Vulcanchem
CAS No.: 5398-58-3
VCID: VC1967566
InChI: InChI=1S/C8H13N/c1-8(2,3)9-6-4-5-7-9/h4-7H,1-3H3
SMILES: CC(C)(C)N1C=CC=C1
Molecular Formula: C8H13N
Molecular Weight: 123.2 g/mol

1-tert-Butylpyrrole

CAS No.: 5398-58-3

Cat. No.: VC1967566

Molecular Formula: C8H13N

Molecular Weight: 123.2 g/mol

* For research use only. Not for human or veterinary use.

1-tert-Butylpyrrole - 5398-58-3

Specification

CAS No. 5398-58-3
Molecular Formula C8H13N
Molecular Weight 123.2 g/mol
IUPAC Name 1-tert-butylpyrrole
Standard InChI InChI=1S/C8H13N/c1-8(2,3)9-6-4-5-7-9/h4-7H,1-3H3
Standard InChI Key GJIRIQBRSTYPSF-UHFFFAOYSA-N
SMILES CC(C)(C)N1C=CC=C1
Canonical SMILES CC(C)(C)N1C=CC=C1

Introduction

Chemical Identity and Physical Properties

1-tert-Butylpyrrole (C₈H₁₃N) is a nitrogen-containing heterocyclic compound derived from pyrrole. The presence of the bulky tert-butyl group at the nitrogen position significantly modifies the electronic and steric properties of the parent pyrrole ring.

Basic Identification Data

PropertyValue
CAS Registry Numbers5398-58-3, 24764-40-7
Molecular FormulaC₈H₁₃N
Molecular Weight123.20 g/mol
IUPAC Name1-tert-butylpyrrole
InChIInChI=1S/C8H13N/c1-8(2,3)9-6-4-5-7-9/h4-7H,1-3H3
InChIKeyGJIRIQBRSTYPSF-UHFFFAOYSA-N
SMILESCC(C)(C)N1C=CC=C1

Physical Characteristics

The physical properties of 1-tert-Butylpyrrole distinguish it from other pyrrole derivatives. While specific data for this compound is limited in the search results, the properties are influenced by the tert-butyl substituent, which alters the polarity, steric hindrance, and reactivity of the molecule compared to unsubstituted pyrrole.

Synthetic Routes

Several synthetic methodologies have been developed for the preparation of 1-tert-Butylpyrrole, each with specific advantages depending on reaction conditions and desired purity.

Direct Alkylation

The most common approach involves direct alkylation of pyrrole with tert-butyl halides under basic conditions. This method typically employs bases such as sodium hydride or potassium tert-butoxide:

  • Reaction of pyrrole with tert-butyl chloride or other tert-butyl halides

  • Use of a strong base to deprotonate the pyrrole nitrogen

  • Alkylation occurs under anhydrous conditions and often at elevated temperatures to facilitate product formation

Alternative Synthesis Methods

Alternative routes to 1-tert-Butylpyrrole involve specialized reagents or conditions:

  • Use of tert-butylating agents beyond simple halides

  • Cyclization reactions that incorporate the tert-butyl group during ring formation

  • Transformation of other N-substituted pyrroles through substitution reactions

Chemical Reactivity and Reaction Mechanisms

1-tert-Butylpyrrole exhibits distinct reactivity patterns influenced by both the electron-rich pyrrole ring and the steric bulk of the tert-butyl group.

Photooxygenation Reactions

Research has demonstrated that 1-tert-Butylpyrrole undergoes dye-sensitized photooxygenation, forming characteristic intermediates and products:

  • Formation of endo peroxide intermediates during photooxygenation has been observed by NMR at low temperatures

  • The rate of photooxygenation is approximately ten times faster in methanol than in acetone

  • The endo peroxides exhibit greater stability in acetone than in methanol

  • These peroxides may rearrange to dioxetanes or peroxiranes given sufficient time

Electrophilic Substitution

Despite N-substitution, the pyrrole ring in 1-tert-Butylpyrrole remains susceptible to electrophilic substitution reactions, though with altered regioselectivity compared to pyrrole itself.

Structural Comparisons with Related Pyrrole Derivatives

Understanding 1-tert-Butylpyrrole in context requires comparison with structurally related compounds.

Comparison with Other N-Substituted Pyrroles

CompoundStructureKey Differences
PyrroleUnsubstituted NHParent compound, more reactive at N position
N-MethylpyrroleMethyl group at NSmaller substituent, different steric effects
N-PhenylpyrrolePhenyl group at NAromatic substituent, different electronic effects
N-ButylpyrroleLinear butyl chain at NLess sterically hindered than tert-butyl analog
N-Boc-pyrroleBoc protecting group at NContains carbonyl functionality, used as a protected form of pyrrole

The tert-butyl group significantly influences reactivity due to its branched structure and steric bulk, differentiating 1-tert-Butylpyrrole from other N-substituted analogs.

Applications in Organic Synthesis

1-tert-Butylpyrrole serves as a valuable building block in synthetic organic chemistry, participating in various transformations.

As a Synthetic Intermediate

The compound functions as a precursor in the synthesis of more complex heterocyclic systems:

  • Preparation of functionalized pyrroles

  • Synthesis of fused heterocyclic systems

  • Construction of pyrrole-containing natural products and pharmaceuticals

Role in Medicinal Chemistry

Derivatives of 1-tert-Butylpyrrole have been investigated for various biological activities:

  • As scaffolds in drug design

  • Development of compounds with potential antimicrobial and anticancer properties

  • Precursors to bioactive molecules with specific pharmacological targets

Research Highlights and Current Developments

Recent research has expanded the understanding of 1-tert-Butylpyrrole's behavior and applications.

Photochemical Studies

Detailed investigations into the photochemistry of 1-tert-Butylpyrrole have revealed:

  • Formation of distinct photoproducts compared to methyl and ethyl-substituted pyrroles

  • Identification of key intermediates in the photooxygenation process

  • Solvent effects on reaction rates and product distributions

  • Potential for controlled functionalization through photochemical methods

Synthetic Methodology Development

Researchers continue to develop improved methods for:

  • Regioselective functionalization of the pyrrole ring

  • Cross-coupling reactions involving 1-tert-Butylpyrrole

  • Integration into complex molecule synthesis

  • Green chemistry approaches to pyrrole derivatization

Related Functionalized Derivatives

The chemistry of 1-tert-Butylpyrrole extends to various functionalized derivatives that expand its synthetic utility.

1-tert-Butylpyrrole-2-carbaldehyde

This aldehyde derivative (CAS 23373-78-6) represents an important functionalized variant:

  • Contains a formyl group at the 2-position of the pyrrole ring

  • Serves as a versatile intermediate for further transformations

  • Provides a handle for additional synthetic modifications

2-tert-Butylpyrrole Derivatives

Isomeric compounds where the tert-butyl group is attached to the carbon framework rather than the nitrogen atom show distinct chemical behaviors:

  • Different electronic properties compared to the N-substituted variant

  • Altered reactivity patterns in electrophilic substitution reactions

  • Formation of unique bipyrrole derivatives through coupling reactions

Analytical Methods for Characterization

Accurate characterization of 1-tert-Butylpyrrole relies on several complementary analytical techniques.

Spectroscopic Identification

Modern spectroscopic methods allow definitive identification and structural analysis:

  • NMR spectroscopy provides detailed information about proton environments

  • Infrared spectroscopy identifies characteristic functional group absorptions

  • Mass spectrometry confirms molecular weight and fragmentation patterns

  • UV-Vis spectroscopy characterizes electronic transitions

Chromatographic Analysis

Chromatographic techniques enable separation and quantification:

  • Gas chromatography with Kovats' retention indices provides consistent identification

  • Different column types (polar vs. non-polar) yield characteristic retention behaviors

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